3,4,5-trimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
The compound 3,4,5-trimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted aromatic ring conjugated to a benzothiazole heterocycle. The benzothiazole core is partially saturated (2,3-dihydro) and substituted with a methoxy group at position 4 and a propargyl (prop-2-yn-1-yl) group at position 2. The (2Z) configuration indicates the stereochemistry of the imine bond in the benzothiazol-2-ylidene moiety.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-6-10-23-18-14(25-2)8-7-9-17(18)29-21(23)22-20(24)13-11-15(26-3)19(28-5)16(12-13)27-4/h1,7-9,11-12H,10H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNJOUYUVXYGLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N2CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial-Scale Preparation
3,4,5-Trimethoxybenzoic acid is synthesized from p-cresol through sequential methoxylation and oxidation. Bromination of p-cresol at the para position, followed by nucleophilic substitution with sodium methoxide, yields 3,4,5-trimethoxytoluene. Oxidation of the methyl group using potassium permanganate (KMnO₄) or catalytic RuO₂ produces the benzoic acid derivative.
Chlorination Protocol :
Laboratory-Scale Optimization
Vanillin serves as an alternative precursor. Demethylation of vanillin with hydroiodic acid (HI) generates 3,4,5-trihydroxybenzaldehyde, which is subsequently methylated using dimethyl sulfate (DMS) in alkaline conditions. Oxidation with Jones reagent (CrO₃/H₂SO₄) yields 3,4,5-trimethoxybenzoic acid.
Synthesis of (2Z)-4-Methoxy-3-(Prop-2-yn-1-yl)-2,3-Dihydro-1,3-Benzothiazol-2-amine
Formation of the Benzothiazole Core
The dihydrobenzothiazole scaffold is constructed via cyclization of 2-aminothiophenol derivatives . For the target compound, 4-methoxy-2-aminothiophenol is reacted with propargyl bromide under basic conditions to introduce the alkyne moiety.
Cyclization Conditions :
- Reagents : Propargyl bromide, potassium carbonate (K₂CO₃).
- Solvent : Dimethylformamide (DMF), 80°C, 12 hours.
- Yield : 68–72%.
Stereoselective Formation of the Ylidene Amine
The (2Z)-configuration is achieved through deprotonation of the thiazole nitrogen using strong bases such as lithium bis(trimethylsilyl)amide (LiHMDS). The reaction is conducted at –78°C to suppress isomerization.
Coupling of Intermediates
The final step involves nucleophilic acyl substitution between 3,4,5-trimethoxybenzoyl chloride and the ylidene amine.
Optimized Protocol :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | Triethylamine (Et₃N) |
| Temperature | 0°C → 70°C (gradual warming) |
| Atmosphere | Nitrogen |
| Reaction Time | 7 hours |
| Yield | 65–70% |
The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. The use of anhydrous THF ensures compatibility with moisture-sensitive intermediates.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields for heat-sensitive steps. For example, propargyl group introduction is accelerated from 12 hours to 45 minutes under microwave conditions (150 W, 100°C).
Green Chemistry Approaches
Water-acetonitrile biphasic systems with TEMPO and Cu(OAc)₂ catalysts enable oxidative steps with reduced environmental impact. Yields remain comparable to traditional methods (70–74%).
Challenges and Optimization Strategies
- Stereochemical Control : The (2Z)-configuration is prone to thermal isomerization. Low-temperature reactions (–78°C) and rapid workup are critical.
- Alkyne Stability : Propargyl groups require inert atmospheres to prevent oxidative dimerization.
- Purification : Recrystallization from ethanol/water (1:1) removes unreacted starting materials and byproducts.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Cost | Scalability |
|---|---|---|---|---|
| Conventional Coupling | 65–70 | 7 | Low | Industrial |
| Microwave-Assisted | 75–78 | 1.5 | High | Laboratory |
| Green Chemistry | 70–74 | 6 | Medium | Pilot-Scale |
Chemical Reactions Analysis
3,4,5-trimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like amines or thiols replace the methoxy groups, forming new derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research has shown potential anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes like cell division and protein folding. This inhibition triggers apoptosis in cancer cells and exhibits antimicrobial effects by targeting bacterial enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in the literature, focusing on structural variations, synthetic routes, and physicochemical properties.
N-(4-Methoxy-3-Prop-2-ynyl-1,3-Benzothiazol-2-ylidene)-4-Methylbenzamide
- Structure : Shares the benzothiazol-2-ylidene core with a propargyl group at position 3 and methoxy at position 3. However, the benzamide substituent is 4-methyl instead of 3,4,5-trimethoxy.
- Molecular Weight : 336.4 g/mol (vs. higher for the target compound due to additional methoxy groups).
- The propargyl group may enhance reactivity in click chemistry applications .
3,4-Dimethoxy-N-[(2Z)-4-Methoxy-3,7-Dimethyl-2,3-Dihydro-1,3-Benzothiazol-2-ylidene]benzamide
- Structure : Features a 3,4-dimethoxybenzamide (vs. 3,4,5-trimethoxy) and a benzothiazole substituted with methyl groups at positions 3 and 6.
- Impact of Substituents : The dimethyl groups on the benzothiazole increase steric hindrance, possibly reducing membrane permeability compared to the propargyl-substituted target compound. The fewer methoxy groups on the benzamide may decrease lipophilicity (lower logP) .
N-(2-Hydroxybenzoyl)-3,4,5-Trimethoxybenzamide (1y)
- Structure : Retains the 3,4,5-trimethoxybenzamide moiety but replaces the benzothiazolylidene group with a hydroxybenzoyl unit.
N-[3-(3-Methylphenyl)-5-(3-Dimethylamino-Acryloyl)-3H-[1,3,4]-Thiadiazol-2-ylidene]-Benzamide
- Structure : Substitutes the benzothiazole ring with a thiadiazole heterocycle. The acryloyl group introduces conjugated π-electrons, which may enhance fluorescence or electron-transfer properties.
- Biological Relevance: Thiadiazoles are known for antimicrobial and anticancer activity, suggesting divergent applications compared to benzothiazole derivatives .
N-(2,3-Dihydro-1H-Inden-2-yl)-3,4-Dimethoxybenzamide (B3)
- Structure : Replaces the benzothiazolylidene group with a dihydroindenyl moiety.
Structural and Physicochemical Data Table
Research Implications
- Synthetic Routes : The target compound’s propargyl group may enable click chemistry modifications for bioconjugation, a feature absent in methyl- or hydroxy-substituted analogs .
- Biological Activity : The 3,4,5-trimethoxybenzamide group is associated with tubulin inhibition in cancer research, while benzothiazoles are explored for antimicrobial activity. Synergistic effects may arise from combining these motifs .
- Druglikeness : The higher logP of the target compound (~3.8) suggests favorable membrane permeability but may require formulation adjustments to mitigate solubility challenges.
Biological Activity
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 485.59 g/mol. The presence of methoxy groups indicates potential for interactions with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Biological Activity Overview
While direct studies on the specific compound are sparse, insights can be drawn from analogous compounds and structural features:
- Antiproliferative Activity : Similar compounds with methoxy substitutions have shown significant antiproliferative effects against various cancer cell lines. For instance, a derivative with a 3,4,5-trimethoxybenzoyl group exhibited potent activity against melanoma cells by binding to human dihydrofolate reductase and down-regulating folate cycle gene expression .
- Enzyme Interaction : The structural characteristics suggest that the compound may interact with enzymes involved in metabolic pathways. Compounds with similar benzothiazole structures have demonstrated enzyme inhibition capabilities, which could be relevant for therapeutic applications.
- Cytotoxic Potential : Related compounds have been screened for cytotoxicity and antioxidant activity. For example, a benzothiazole derivative showed significant cytotoxic effects in vitro, indicating that the compound may possess similar properties .
The mechanism of action for compounds with similar structures often involves:
- Inhibition of Key Enzymes : Many benzothiazole derivatives act as inhibitors of enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which is crucial in glucose metabolism and has implications for diabetes treatment .
- Cell Cycle Disruption : Compounds exhibiting antiproliferative effects often disrupt cell cycle progression in cancer cells, leading to apoptosis.
Case Study 1: Anticancer Activity
A study on a related compound demonstrated that it effectively inhibited the growth of melanoma cells by targeting metabolic pathways involved in cell proliferation. The mechanism was linked to the compound's ability to bind to specific enzymes critical for DNA synthesis .
Case Study 2: Enzyme Inhibition
Research on structurally similar benzothiazole derivatives highlighted their role as DPP-IV inhibitors. These compounds showed significant reductions in glucose levels in animal models, suggesting potential applications in managing diabetes .
Comparative Analysis
A comparative analysis of similar compounds reveals distinct features that may contribute to their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-amino-N-(prop-2-enyl)benzamide | Amino group and alkene | Moderate cytotoxicity |
| N-(4-methoxyphenyl)benzamide | Methoxy group | Low antiproliferative activity |
| 6-sulfamoylbenzoic acid | Sulfamoyl group | Antioxidant properties |
The unique combination of methoxy groups and the benzothiazole structure in 3,4,5-trimethoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide may enhance its biological activity compared to these simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
